![molecular formula C25H21N5O3 B2803073 N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031623-55-8](/img/no-structure.png)

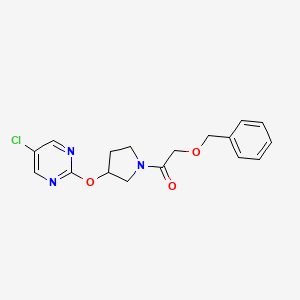

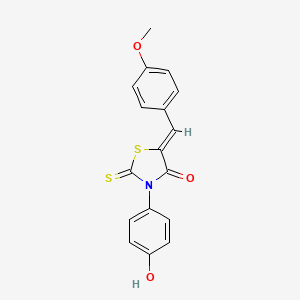

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

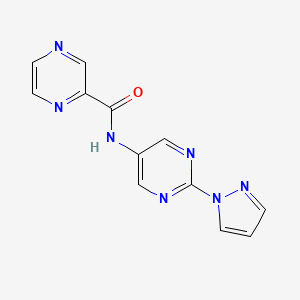

This compound is a derivative of quinazoline, which is a class of organic compounds with a wide range of biological properties . Quinazoline derivatives have been studied for their potential therapeutic applications, particularly in cancer treatment . The presence of the 1,2,3-triazole ring is also notable, as this heterocyclic scaffold is often used in medicinal chemistry and is explored in the design of quinazoline anti-tumor hybrids .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings including a quinazoline ring and a 1,2,3-triazole ring . The properties of these compounds often depend on the substituents and their presence and position on one of the cyclic compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in the molecule. For example, the nitrile group is an important precursor capable of being transformed into various molecules via reduction, hydration, hydrolysis, nucleophilic addition, and [3 + 2] cycloaddition .科学的研究の応用

Synthesis and Biological Activity Prediction

The synthesis of triazoloquinazoline derivatives, including those similar to the specified compound, has been a subject of interest in medicinal chemistry due to their potential biological activities. A study by Danylchenko et al. (2016) focused on the synthesis and computer prediction of biological activities for a series of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolines. The research employed PASS and GUSAR software for activity prediction, identifying compounds with potential antineurotic activities, suggesting their use in treating male reproductive and erectile dysfunction. These compounds were classified as slightly toxic or practically nontoxic, indicating a promising safety profile for further research (Danylchenko, Drushlyak, & Kovalenko, 2016).

Chemical Structure and Reactivity

The structural and reactivity studies of the triazolo[1,5-a]quinazoline ring system offer foundational knowledge for understanding the chemical behavior of such compounds. Tennant (1966) explored the synthesis and reactivity of this heterocyclic system, providing insights into how its chemical properties can be manipulated for various applications. This work laid the groundwork for subsequent research in developing novel compounds with targeted biological activities (Tennant, 1966).

Antimicrobial and Antibacterial Evaluation

Research on triazoloquinazoline derivatives has also shown promising antimicrobial and antibacterial properties. Gineinah et al. (2001) synthesized a series of benzotriazines incorporating triazoloquinazoline structures, showing good potency in antimicrobial activities. Such studies indicate the potential of triazoloquinazoline derivatives, including the compound , in developing new antimicrobial agents (Gineinah, 2001).

Anticancer Activity

The exploration of triazoloquinazoline derivatives extends into anticancer research as well. Reddy et al. (2015) designed and synthesized a new series of triazoloquinoline derivatives, evaluating their anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds demonstrated significant cytotoxicity, highlighting the potential of triazoloquinazoline structures in cancer therapy (Reddy et al., 2015).

Anti-inflammatory Agents

Shen et al. (2019) developed a series of triazoloquinazoline derivatives assessed for anti-inflammatory effects. One particular compound exhibited potent activity, outperforming the lead compound and ibuprofen in an in vivo model. This study suggests the compound's framework could be beneficial in creating effective anti-inflammatory agents (Shen et al., 2019).

作用機序

将来の方向性

The future research directions for this compound could involve further exploration of its potential therapeutic applications, particularly in the treatment of diseases like cancer . Additionally, more research could be done to better understand its physical and chemical properties and its mechanism of action.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the condensation of 4-methoxybenzaldehyde with p-toluidine to form N-(4-methoxybenzyl)-p-toluidine. This intermediate is then reacted with ethyl acetoacetate to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide by reaction with ammonia.", "Starting Materials": [ "4-methoxybenzaldehyde", "p-toluidine", "ethyl acetoacetate", "ammonia" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with p-toluidine in the presence of a catalyst to form N-(4-methoxybenzyl)-p-toluidine.", "Step 2: Reaction of N-(4-methoxybenzyl)-p-toluidine with ethyl acetoacetate in the presence of a base to form 5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid ethyl ester.", "Step 3: Conversion of the ethyl ester to the carboxamide by reaction with ammonia in the presence of a catalyst." ] } | |

CAS番号 |

1031623-55-8 |

製品名 |

N-(4-methoxybenzyl)-5-oxo-3-(p-tolyl)-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |

分子式 |

C25H21N5O3 |

分子量 |

439.475 |

IUPAC名 |

N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C25H21N5O3/c1-15-3-7-17(8-4-15)22-23-27-25(32)20-12-9-18(13-21(20)30(23)29-28-22)24(31)26-14-16-5-10-19(33-2)11-6-16/h3-13,29H,14H2,1-2H3,(H,26,31) |

SMILES |

CC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)OC |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

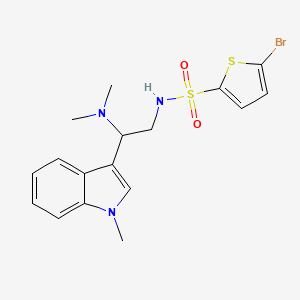

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2802990.png)

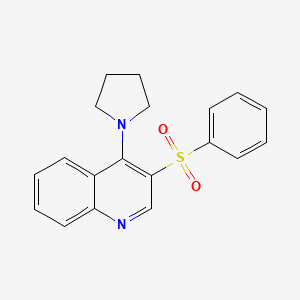

![Tert-butyl 3-((6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2802992.png)

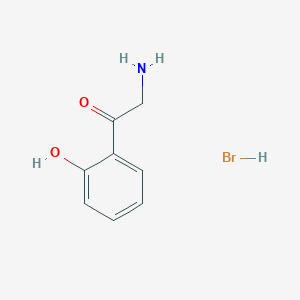

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2802994.png)

methanone](/img/structure/B2803006.png)